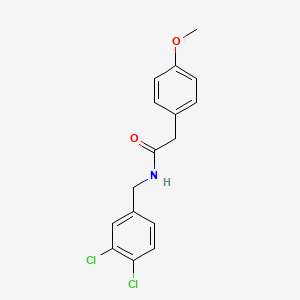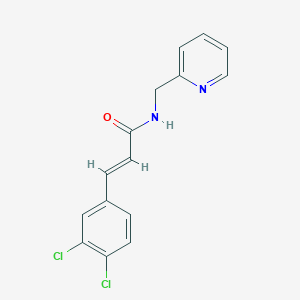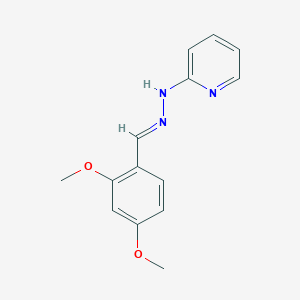
N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylidene-2-(4-morpholinyl)acetohydrazide, also known as CPI-1189, is a novel compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of hydrazide compounds and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase (PDE) and histone deacetylase (HDAC), which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and promote apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide is its potential use in treating various diseases. It has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide. One potential area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is its use as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. The hydrazone is then reacted with morpholine and acetic anhydride to form the final product, this compound.
Scientific Research Applications
N'-cyclopentylidene-2-(4-morpholinyl)acetohydrazide has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-(cyclopentylideneamino)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c15-11(9-14-5-7-16-8-6-14)13-12-10-3-1-2-4-10/h1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAUQQQERRFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CN2CCOCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)

![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)
